2,4-Diamino-6,7-dimethylpteridine
Overview
Description
2,4-Diamino-6,7-dimethylpteridine is a pteridine derivative with the molecular formula C8H10N6. This compound is known for its fluorescent properties and has been studied for its ability to bind selectively to nucleic acids, particularly RNA duplexes . Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6,7-dimethylpteridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6,7-dimethylpteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: The amino groups at positions 2 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine-2,4-dione derivatives, while substitution reactions can yield various substituted pteridines with different functional groups.
Scientific Research Applications
2,4-Diamino-6,7-dimethylpteridine has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying nucleic acid interactions.
Biology: Employed in the detection and analysis of RNA duplexes, particularly in identifying orphan cytosines.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its selective binding properties.
Industry: Utilized in the development of fluorescent dyes and sensors for various applications.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6,7-dimethylpteridine involves its ability to bind selectively to nucleic acids. The compound interacts with specific molecular targets, such as orphan cytosines in RNA duplexes, through hydrogen bonding and π-π stacking interactions . This selective binding allows it to act as a fluorescent probe, enabling the detection and analysis of specific nucleic acid sequences.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6,7-dimethylpteridine
- 6,7-Dimethylpteridine-2,4-diamine
- 2,4-Pteridinediamine, 6,7-dimethyl-
Uniqueness
This compound is unique due to its specific binding affinity for orphan cytosines in RNA duplexes . This property distinguishes it from other pteridine derivatives, making it particularly valuable in nucleic acid research. Its fluorescent properties also enhance its utility as a probe in various scientific applications.
Properties
IUPAC Name |
6,7-dimethylpteridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMCAGDMQPEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061688 | |
Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425-63-4 | |
Record name | 2,4-Diamino-6,7-dimethylpteridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1425-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Diamino-6,7-dimethylpteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-dimethylpteridine | |
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Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethyl-2,4-pteridine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.404 | |
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Record name | 2,4-Diamino-6,7-dimethylpteridine | |
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